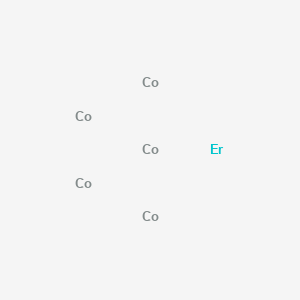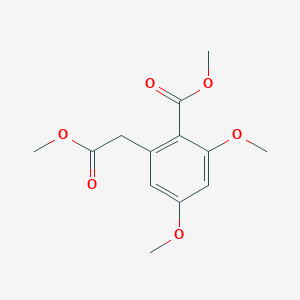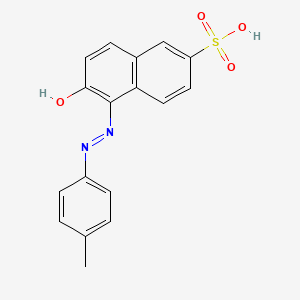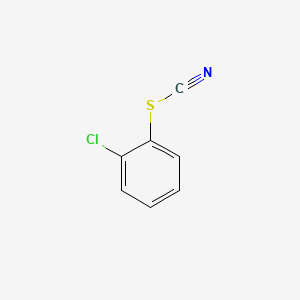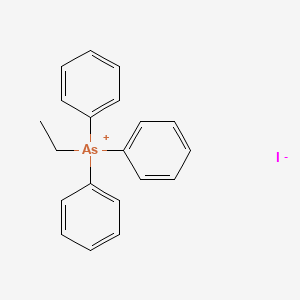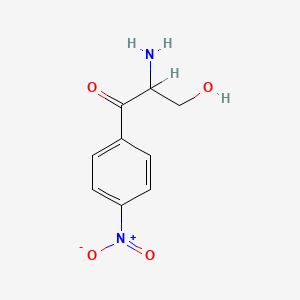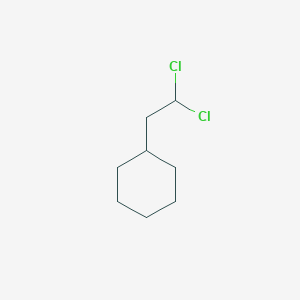
(2,2-Dichloroethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichloroethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dichloroethyl group. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. The presence of the dichloroethyl group introduces unique chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a substitution mechanism where the hydroxyl group of the alcohol is replaced by the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2,2-Dichloroethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-Dichloroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2,2-Dichloroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the release of chloride ions. These reactions can affect various biochemical pathways and molecular targets, depending on the specific context of its use.
Comparación Con Compuestos Similares
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison: (2,2-Dichloroethyl)cyclohexane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity compared to other dichlorocyclohexanes. The position and nature of the substituents influence the compound’s chemical behavior, making this compound particularly useful in specific synthetic and research applications.
Propiedades
Número CAS |
5173-61-5 |
|---|---|
Fórmula molecular |
C8H14Cl2 |
Peso molecular |
181.10 g/mol |
Nombre IUPAC |
2,2-dichloroethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2 |
Clave InChI |
ZCYFGVLFJDLYCL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


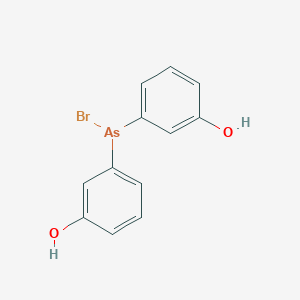
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

